molecular formula C7H9NO3 B3317137 Acetic acid, cyanooxo-, 1,1-dimethylethyl ester CAS No. 95645-64-0

Acetic acid, cyanooxo-, 1,1-dimethylethyl ester

Cat. No.: B3317137
CAS No.: 95645-64-0
M. Wt: 155.15 g/mol
InChI Key: CNHWVFIZABCGJX-UHFFFAOYSA-N
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Description

Nomenclature and Structural Characteristics of the Chemical Compound

IUPAC Naming and Common Synonyms

The compound is systematically named under the rules of the International Union of Pure and Applied Chemistry (IUPAC). Its formal name and various synonyms are often used interchangeably in chemical literature.

Nomenclature Type Name
IUPAC Name tert-butyl 2-cyano-2-oxoacetate
Systematic Name Acetic acid, cyanooxo-, 1,1-dimethylethyl ester
Common Synonym tert-Butyl cyanooxoacetate
Other Synonym tert-Butyl 3-nitrilo-2-oxopropanoate

Electronic and Steric Features Influencing Reactivity

The reactivity of tert-butyl 2-cyano-2-oxoacetate is governed by a confluence of electronic and steric factors originating from its distinct functional groups.

Electronic Effects: The core of the molecule features a carbon atom flanked by three powerful electron-withdrawing groups: a nitrile (-C≡N), a ketone (C=O), and an ester carbonyl (C=O). This arrangement renders the two carbonyl carbons highly electrophilic, making them prime targets for attack by a wide variety of nucleophiles. The electron-withdrawing nature of these adjacent groups significantly enhances the reactivity of the keto-carbonyl center compared to simple ketones.

Steric Effects: The presence of the 1,1-dimethylethyl group, commonly known as the tert-butyl group, introduces significant steric bulk. This bulky group can influence the regioselectivity of reactions by sterically hindering the approach of nucleophiles to the adjacent ester carbonyl. chemrxiv.orgnih.gov Furthermore, the tert-butyl ester serves as a valuable protecting group in multi-step syntheses. It is stable under many reaction conditions but can be selectively cleaved under acidic conditions, often liberating the corresponding carboxylic acid with minimal side reactions. youtube.com This orthogonal stability is a key strategic advantage in complex synthetic planning.

Historical Overview of its Emergence as a Key Synthetic Reagent

The emergence of tert-butyl 2-cyano-2-oxoacetate as a synthetic reagent is part of the broader historical development of α-keto esters and active methylene (B1212753) compounds in organic chemistry. mdpi.com The synthetic utility of simple α-keto esters, such as those derived from pyruvic acid, was recognized early on for their ability to participate in condensation and addition reactions.

The evolution of synthetic methodology saw the introduction of additional functional groups to modulate reactivity and expand the scope of these reagents. The incorporation of a cyano group, as seen in cyanoacetic acid and its esters, provided access to powerful nucleophiles (active methylene compounds) used in foundational reactions like the Knoevenagel and Michael condensations.

A significant advancement was the use of different ester groups to control reactivity and confer stability. While simple esters like methyl and ethyl esters are common, the introduction of the bulky tert-butyl ester in the mid-20th century offered synthetic chemists a new level of control. guidechem.com The tert-butyl group's steric hindrance and unique acid-lability provided an orthogonal protecting group strategy, allowing for more complex and selective transformations. youtube.com The combination of these features—the electrophilic α-keto ester core, the activating cyano group, and the sterically demanding, yet labile, tert-butyl group—led to the development of specialized reagents like tert-butyl 2-cyano-2-oxoacetate for advanced synthetic applications.

Fundamental Principles of its Reactivity as an Active Methylene Compound

A crucial distinction must be made regarding the classification of this compound. While its synthesis and applications are closely tied to the chemistry of active methylene compounds, tert-butyl 2-cyano-2-oxoacetate is not itself an active methylene compound.

Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups, which makes the methylene protons acidic and the resulting carbanion a potent nucleophile. slideshare.netrsc.org Examples include tert-butyl cyanoacetate (B8463686) (NC-CH₂-COOtBu) and diethyl malonate.

In contrast, the structure of tert-butyl 2-cyano-2-oxoacetate, NC-C(=O)-COOtBu, lacks a methylene group entirely. The central carbon is quaternary and part of a ketone. Therefore, it cannot be deprotonated to form a nucleophilic carbanion.

The fundamental reactivity of tert-butyl 2-cyano-2-oxoacetate is that of a highly potent electrophile . Its synthetic utility arises from its reactions with nucleophiles, particularly the carbanions generated from true active methylene compounds. The adjacent cyano and ester functionalities significantly activate the central keto group toward nucleophilic attack.

FeatureActive Methylene Compound (e.g., tert-Butyl Cyanoacetate)Electrophilic Reagent (tert-Butyl 2-cyano-2-oxoacetate)
Key Structural Unit -CH₂- group between two electron-withdrawing groups-C(=O)- group between two electron-withdrawing groups
Primary Reactivity Nucleophilic (after deprotonation)Electrophilic
Role in Reactions Acts as the attacking species (carbanion)Acts as the species being attacked
Reaction Example Forms a carbanion that attacks an aldehyde in a Knoevenagel condensation.Reacts with a Grignard reagent or an enolate at its carbonyl carbon.

Scope and Versatility within Modern Synthetic Methodologies

The highly electrophilic nature of the vicinal carbonyl groups in tert-butyl 2-cyano-2-oxoacetate makes it a versatile reagent for forming carbon-carbon bonds and synthesizing complex molecular scaffolds. beilstein-journals.org Its applications often involve reactions where it serves as an acceptor for a wide range of nucleophiles.

The increased electrophilicity of the keto group makes it a prime candidate for various addition reactions. beilstein-journals.org While specific documented reactions for tert-butyl 2-cyano-2-oxoacetate are specialized, its reactivity profile aligns with that of other α-keto esters, which are key intermediates in the total synthesis of natural products. beilstein-journals.org Common transformations for this class of compounds include:

Aldol Additions: Reaction with enolates to form new carbon-carbon bonds and introduce complex functionality.

Mannich Reactions: Condensation with an amine and an active methylene compound to produce β-amino carbonyl compounds. beilstein-journals.org

Carbonyl-Ene Reactions: Intramolecular reactions with alkenes to form highly substituted cyclic alcohols. beilstein-journals.org

Addition of Organometallic Reagents: Reaction with Grignard or organolithium reagents to generate tertiary alcohols.

The presence of the cyano and tert-butyl ester groups provides further synthetic handles. For instance, after a nucleophilic addition to the ketone, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the tert-butyl ester can be selectively removed under acidic conditions. This dense array of functional groups in a compact molecule allows for rapid increases in molecular complexity, making it a valuable tool in combinatorial chemistry and the synthesis of heterocyclic compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-cyano-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-7(2,3)11-6(10)5(9)4-8/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHWVFIZABCGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20759649
Record name tert-Butyl 3-nitrilo-2-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20759649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95645-64-0
Record name tert-Butyl 3-nitrilo-2-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20759649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Acetic Acid, Cyanooxo , 1,1 Dimethylethyl Ester

Established Laboratory-Scale Preparative Protocols

Two principal routes have been established for the laboratory-scale synthesis of tert-butyl cyanoacetate (B8463686): direct esterification and nucleophilic substitution. Each of these methods offers distinct advantages and is amenable to various catalytic systems and reaction conditions.

Esterification of Cyanoacetic Acid with tert-Butanol (B103910)

Direct esterification of cyanoacetic acid with tert-butanol presents a straightforward approach to tert-butyl cyanoacetate. However, the steric hindrance of the tert-butyl group necessitates specific catalytic systems to achieve efficient conversion.

DCC/DMAP Catalyst System: The Steglich esterification, which employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, is a mild and effective method for the synthesis of esters, particularly those involving sterically hindered alcohols like tert-butanol. nih.gov The reaction proceeds through the formation of an O-acylisourea intermediate from the carboxylic acid and DCC. DMAP, acting as a nucleophilic catalyst, then facilitates the transfer of the acyl group to the alcohol. nih.gov This method is advantageous as it can be carried out under neutral conditions and at room temperature, which helps to suppress the formation of side products. researchgate.net

In a typical procedure, cyanoacetic acid and tert-butanol are dissolved in an anhydrous solvent such as dichloromethane. chemicalbook.com DCC and a catalytic amount of DMAP are then added, and the reaction is stirred for several hours at or below room temperature. chemicalbook.com This methodology has been reported to yield tert-butyl cyanoacetate in high purity and with good yields, around 86%. chemicalbook.com

Perfluorosulfonic Acid Resin: Solid acid catalysts, such as perfluorosulfonic acid resins (e.g., Nafion), offer a heterogeneous catalytic alternative for the esterification of cyanoacetic acid. These resins are characterized by their high thermal stability and strong acidity, which can effectively promote the esterification reaction. A distinct advantage of using a solid acid catalyst is the ease of separation from the reaction mixture, which simplifies the workup procedure and allows for potential catalyst recycling. While direct esterification under solid acid catalysis can sometimes be associated with multiple steps and lower yields, it remains a viable and researched pathway. guidechem.com

The optimization of reaction conditions is crucial for maximizing the yield and purity of tert-butyl cyanoacetate. For the DCC/DMAP catalyzed esterification, the reaction is typically conducted in an inert atmosphere (e.g., under argon) and at reduced temperatures (e.g., 0 °C to room temperature) to control the reaction rate and minimize side reactions. chemicalbook.com The reaction time can vary, with procedures reporting stirring for several hours to ensure complete conversion. chemicalbook.com

ParameterCondition
Catalyst System DCC/DMAP
Solvent Dichloromethane (anhydrous)
Temperature 0 °C to Room Temperature
Atmosphere Inert (e.g., Argon)
Reaction Time ~5 hours
Reported Yield 86%

For direct esterification using solid acid catalysts, the reaction is often carried out at reflux temperature to drive the reaction to completion. guidechem.com Continuous removal of water, a byproduct of the esterification, can also be employed to shift the equilibrium towards the product side. Following the reaction, the solid catalyst is simply filtered off, and the crude product is then purified, typically by distillation. guidechem.com

Cyanation of Halogenated tert-Butyl Acetates

An alternative synthetic route to tert-butyl cyanoacetate involves the nucleophilic substitution of a halogen atom in a tert-butyl haloacetate with a cyanide ion. This method is a well-documented approach for the formation of nitriles.

The reaction of tert-butyl haloacetates, such as tert-butyl bromoacetate or tert-butyl chloroacetate (B1199739), with alkali metal cyanides like potassium cyanide (KCN) or sodium cyanide (NaCN) is a common method for producing tert-butyl cyanoacetate. orgsyn.org This nucleophilic substitution reaction, often referred to as the Kolbe nitrile synthesis, involves the displacement of the halide ion by the cyanide nucleophile.

Specifically, the preparation of tert-butyl cyanoacetate from tert-butyl bromoacetate and potassium cyanide in methanol has been reported. orgsyn.org Similarly, the reaction of tert-butyl chloroacetate with potassium cyanide has been carried out in methyl cellosolve. orgsyn.org The choice of the halogen in the starting material can influence the reaction rate, with bromides generally being more reactive than chlorides.

The choice of solvent is a critical factor in the cyanation of halogenated tert-butyl acetates, significantly impacting the reaction efficiency and the product distribution. To favor the desired nucleophilic substitution and avoid the formation of byproducts, the reaction is typically carried out in a non-aqueous, or ethanolic, solvent. The presence of water can lead to the formation of tert-butyl glycolate through the competing substitution by hydroxide (B78521) ions.

Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), can be effective in dissolving the alkali metal cyanide and promoting the nucleophilic substitution reaction. The use of an ethanolic solution of sodium or potassium cyanide, heated under reflux, is a common procedure for the synthesis of nitriles from halogenoalkanes. The efficiency of the reaction is influenced by the solubility of the cyanide salt in the chosen solvent system.

Starting MaterialCyanide SourceSolvent
tert-Butyl bromoacetatePotassium CyanideMethanol
tert-Butyl chloroacetatePotassium CyanideMethyl Cellosolve

Advancements in the Synthesis of Acetic Acid, Cyanooxo-, 1,1-dimethylethyl Ester Remain Undisclosed in Publicly Available Research

A comprehensive review of scientific literature reveals a significant lack of specific research into the advanced synthetic methodologies for this compound, particularly concerning green chemistry approaches and detailed mechanistic pathways. Despite the importance of developing environmentally benign and efficient synthetic routes for chemical compounds, dedicated studies on the atom-economical, solvent-free, and catalytic synthesis of this specific α-keto ester appear to be limited or not publicly documented.

General principles of green chemistry are widely applied in the synthesis of α-keto acids and their esters, focusing on the use of renewable resources, catalytic processes, and minimizing waste. mdpi.com Methodologies such as photocatalytic oxidative radical additions and the use of molecular oxygen as a green oxidant are emerging as sustainable alternatives for the synthesis of related keto compounds. nih.govorganic-chemistry.org However, specific applications of these techniques to the synthesis of this compound, including reaction conditions, yields, and catalyst systems, are not detailed in the available research.

Similarly, while various methods exist for the synthesis of α-keto esters, including the oxidation of α-hydroxy acids and the use of organocatalysis, specific mechanistic insights into the preparative pathways for this compound are not explicitly discussed. organic-chemistry.org The scientific community has explored numerous routes for α-keto ester synthesis in a broader context, but detailed mechanistic studies, including the identification of intermediates and transition states for this particular compound, remain elusive in the reviewed literature.

Consequently, the creation of a detailed article focusing on the green chemistry approaches and mechanistic insights into the synthesis of this compound, complete with data tables and specific research findings, is not possible based on the currently accessible scientific information. Further research and publication in this specific area are needed to elucidate these aspects of its synthesis.

Elucidating Reactivity and Mechanistic Aspects of Acetic Acid, Cyanooxo , 1,1 Dimethylethyl Ester

Reactions Involving the Active Methylene (B1212753) Group

The presence of the active methylene group is central to the chemical behavior of tert-butyl cyanoacetate (B8463686). egyankosh.ac.in This group serves as a pro-nucleophile, which, upon deprotonation, generates a stabilized carbanion that can readily attack various electrophilic species. This reactivity is harnessed in several key synthetic methodologies.

The Knoevenagel condensation is a classic organic reaction that involves the condensation of an active methylene compound with an aldehyde or ketone. In the context of tert-butyl cyanoacetate, this reaction leads to the formation of α,β-unsaturated products, which are versatile intermediates in organic synthesis. researchgate.netresearchgate.net

A range of catalytic systems have been developed to promote the Knoevenagel condensation of tert-butyl cyanoacetate with various carbonyl compounds. These catalysts are designed to facilitate the deprotonation of the active methylene group and activate the carbonyl electrophile.

Recent advancements have focused on the use of heterogeneous catalysts to improve reaction efficiency and catalyst recyclability. For instance, covalent organic frameworks (COFs) with engineered active sites have been shown to be effective catalysts for the Knoevenagel condensation of benzaldehyde (B42025) with tert-butyl cyanoacetate. rsc.org These porous crystalline polymers provide a high concentration of accessible catalytic sites, leading to enhanced reactivity. Similarly, isostructural three-dimensional heterometallic organic frameworks (HMOFs) have demonstrated high catalytic activity for this transformation, with the secondary metal ions playing a crucial role in modulating the catalytic performance. rsc.org The following table summarizes the performance of a Pb-based HMOF in the Knoevenagel condensation of ethyl cyanoacetate with various aldehydes, which is analogous to the reactivity of the tert-butyl ester.

Table 1: Knoevenagel Condensation of Aldehydes with Ethyl Cyanoacetate using a [HyEtPy]Cl–H₂O–DABCO Composite System researchgate.net

EntryAldehydeTime (min)Yield (%)
1Benzaldehyde2095
24-Methylbenzaldehyde2592
34-Methoxybenzaldehyde3090
44-Hydroxybenzaldehyde3088
54-Fluorobenzaldehyde599
64-Chlorobenzaldehyde1098
74-Bromobenzaldehyde1097
84-Nitrobenzaldehyde1099

Stereochemical control in the Knoevenagel condensation is a critical aspect, particularly when the resulting alkene can exist as E/Z isomers. The choice of catalyst, solvent, and reaction conditions can influence the stereochemical outcome. While specific studies focusing solely on the stereochemical control of tert-butyl cyanoacetate in this reaction are not extensively detailed, the principles governing stereoselectivity in related systems are applicable. The steric bulk of the tert-butyl group can play a significant role in favoring the formation of the thermodynamically more stable isomer.

The mechanism of the Knoevenagel condensation commences with the deprotonation of the active methylene group of tert-butyl cyanoacetate by a base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone. rsc.org This nucleophilic attack results in the formation of a tetrahedral intermediate. Subsequent protonation of the alkoxide intermediate, followed by dehydration, leads to the final α,β-unsaturated product. The dehydration step is often the driving force for the reaction, as it leads to a conjugated system. Computational studies on the Knoevenagel condensation of benzaldehyde and tert-butyl cyanoacetate have elucidated the energy profile of this mechanistic pathway, confirming the key steps of nucleophilic addition and subsequent elimination. rsc.org

Tert-butyl cyanoacetate can also serve as a Michael donor in conjugate addition reactions with α,β-unsaturated compounds. researchgate.net In this transformation, the carbanion generated from the active methylene group adds to the β-carbon of an activated alkene, leading to the formation of a new carbon-carbon bond and a 1,5-dicarbonyl or related structure. rsc.org

The development of diastereoselective and enantioselective Michael additions using tert-butyl cyanoacetate and its derivatives has been a significant area of research. These reactions allow for the construction of chiral molecules with high levels of stereocontrol. nih.gov For instance, the addition of α-substituted cyanoacetates to vinyl ketones, catalyzed by bifunctional organocatalysts, can generate products with an all-carbon quaternary stereocenter in excellent enantioselectivities. researchgate.net The diastereoselectivity of these reactions is often influenced by the steric and electronic properties of the substrates and the catalyst, which dictate the facial selectivity of the nucleophilic attack. youtube.com

A major focus in the field of asymmetric Michael additions has been the design and application of chiral catalysts to induce enantioselectivity. rsc.org Both organocatalysis and metal-based catalysis have proven to be effective strategies. nih.govnih.gov

Organocatalysis: Chiral organocatalysts, such as primary and secondary amines, thioureas, and cinchona alkaloids, have been successfully employed to catalyze the enantioselective Michael addition of active methylene compounds. mdpi.comnih.gov These catalysts can activate the Michael acceptor through the formation of an iminium ion or activate the Michael donor through hydrogen bonding interactions, thereby controlling the stereochemical outcome of the reaction. beilstein-journals.org For example, commercially available 1,2-diphenylethanediamine can be used as an organocatalyst to promote the highly enantioselective Michael addition of malonates to α,β-unsaturated ketones. nih.gov

Metal Complexes: Chiral metal complexes have also been extensively used to catalyze asymmetric Michael additions. researchgate.netbeilstein-journals.org These complexes typically consist of a metal center (e.g., Ni, Zn, Ru) and a chiral ligand. nih.govlu.serug.nl The metal center can act as a Lewis acid to activate the Michael acceptor, while the chiral ligand environment dictates the enantioselectivity of the nucleophilic addition. For example, salen metal complexes incorporating chiral BINOL moieties have been shown to catalyze the Michael reaction with good selectivity. nih.gov The following table provides examples of enantioselective Michael additions catalyzed by various systems.

Table 2: Examples of Catalytic Asymmetric Michael Additions

Michael DonorMichael AcceptorCatalystYield (%)ee (%)Reference
MalonatesCinnamones/Chalcones(R,R)-1,2-Diphenylethanediamine61-9965->99 nih.gov
α-Substituted CyanoacetatesVinyl KetonesBifunctional Thiourea/Tertiary Amine61-9982-97 researchgate.net
Dibenzyl malonateCyclohexenoneNi*Cs-BINOL-salenUp to 79Up to 90 nih.gov

Alkylation and Acylation Reactions

The presence of the α-keto-ester system in tert-butyl cyanooxoacetate makes the α-carbon acidic, although less so than in β-dicarbonyl compounds. This acidity allows for deprotonation to form an enolate, which can then act as a nucleophile in alkylation and acylation reactions.

Alkylation of α-keto esters can be achieved using a suitable base to generate the enolate, followed by reaction with an alkyl halide. The choice of base and reaction conditions is crucial to control the extent of alkylation and avoid side reactions. For instance, asymmetric α-alkylation of cyclic β-keto esters has been successfully realized using phase-transfer catalysis, a method that could potentially be adapted for α-keto esters like tert-butyl cyanooxoacetate to achieve enantioselective alkylation. rsc.org Biocatalytic approaches using engineered methyltransferases have also been developed for the asymmetric alkylation of α-keto acids, suggesting a potential enzymatic route for the alkylation of their ester derivatives. nih.gov

Acylation reactions at the α-position are also conceivable. While direct C-H acylation of some aromatic systems with ethyl chlorooxoacetate has been reported, the acylation of the α-carbon of an existing α-keto ester is less common. acs.org More typically, acylation occurs on a related precursor. For example, the acylation of arenes with α-keto acids can serve as a route to synthesize more complex α-keto esters. acs.org The reactivity of the enolate of tert-butyl cyanooxoacetate towards acylating agents would likely depend on the electrophilicity of the acylating agent and the reaction conditions.

Below is a table summarizing representative alkylation and acylation reactions of related keto esters.

Reaction TypeSubstrate TypeReagent/CatalystProduct TypeReference
Asymmetric α-AlkylationCyclic β-Keto EsterPhase-Transfer Catalystα-Alkylated β-Keto Ester rsc.org
Asymmetric α-Methylationα-Keto AcidEngineered Methyltransferaseα-Methylated α-Keto Acid nih.gov
C-H Acylation2-AryloxypyridinePlatinum Catalyst/Ethyl Chlorooxoacetateα-Keto Ester acs.org
C2-AcylationPyridine-N-oxideSilver Catalyst/α-Keto AcidAcylated Pyridine-N-oxide acs.org

Transformations of the Nitrile Functionality

The nitrile group in tert-butyl cyanooxoacetate is a versatile functional handle that can undergo a variety of transformations, including hydrolysis, derivatization, and participation in cyanomethylation processes.

The hydrolysis of nitriles is a well-established transformation that can proceed under either acidic or basic conditions to yield a carboxylic acid or a primary amide as an intermediate. libretexts.org For tert-butyl cyanooxoacetate, hydrolysis of the nitrile group would lead to the formation of a β-keto-α-carboxylic acid derivative, which could be prone to decarboxylation. The specific conditions would need to be carefully controlled to achieve the desired product.

The nitrile group can also be derivatized into other functional groups. For example, reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) typically affords a primary amine. libretexts.org

Cyanomethylation involves the introduction of a -CH₂CN group onto a substrate. While tert-butyl cyanooxoacetate itself is not typically used as a cyanomethylating agent, the study of cyanomethylation reactions provides insight into the potential reactivity of related nitrile-containing compounds. These processes can proceed through various mechanisms, including radical, metal-catalyzed, and metal-free pathways.

Radical cyanomethylation often involves the generation of a cyanomethyl radical (•CH₂CN) from a suitable precursor, which then adds to a substrate. nih.govwhiterose.ac.uk A computational study on the metal-free cyanomethylation of aryl alkynoates with acetonitrile (B52724) in the presence of a radical initiator like tert-butyl peroxybenzoate (TBPB) elucidated a plausible radical mechanism. nih.gov The process is initiated by the formation of a tert-butoxy (B1229062) radical which abstracts a hydrogen atom from acetonitrile to generate the cyanomethyl radical. nih.gov This radical then adds to the alkyne, followed by a cascade of reactions to yield the final product. nih.gov Similar radical processes could potentially involve α-cyano-α-keto esters, where the radical addition could occur at different sites depending on the substrate and reaction conditions.

Metal-catalyzed cyanomethylation has been developed for various substrates, including alkenes. For instance, a Cu/Ni-catalyzed cyanomethylation of alkenes with acetonitrile has been reported for the synthesis of β,γ-unsaturated nitriles, marking a direct coupling of an alkene sp² C-H bond with an acetonitrile sp³ C-H bond. acs.org Transition metal catalysis is also employed in the coupling of heterocyclic alkenes via C-H functionalization. rsc.org These methods highlight the utility of transition metals in activating C-H bonds for the formation of new carbon-carbon bonds with nitrile-containing reagents.

Metal-free approaches to cyanomethylation are also gaining prominence. A metal-free and direct alkene C-H cyanation has been described using an in situ generated cyanoiodine(III) species. nih.gov Additionally, the synthesis of 3-cyanomethylated coumarins has been achieved through a metal-free cyanomethylation and cyclization of aryl alkynoates with acetonitrile. acs.org

The following table provides an overview of different cyanomethylation approaches.

ApproachSubstrateCyanomethyl SourceCatalyst/InitiatorProductReference
RadicalAryl AlkynoateAcetonitriletert-Butyl Peroxybenzoate3-Cyanomethylated Coumarin nih.gov
RadicalVarious3-Azido-2-methylbut-3-en-2-olPhotoredox CatalystCyanomethylated Substrate nih.govwhiterose.ac.uk
Metal-CatalyzedAlkeneAcetonitrileCu/Ni Catalystβ,γ-Unsaturated Nitrile acs.org
Metal-FreeAlkeneTrimethylsilyl Cyanide[Bis(trifluoroacetoxy)iodo]areneCyanated Alkene nih.gov

Cyanomethylation Processes

Reactions of the tert-Butyl Ester Group

The tert-butyl ester group in "Acetic acid, cyanooxo-, 1,1-dimethylethyl ester" serves as a protecting group for the carboxylic acid functionality. Its removal, or cleavage, is a common transformation in organic synthesis and can be achieved under various conditions.

The most common method for the cleavage of tert-butyl esters is through acid-catalyzed hydrolysis. acsgcipr.org A wide range of acids, from strong mineral acids like HCl and H₂SO₄ to organic acids like trifluoroacetic acid, can be employed. acsgcipr.org The mechanism involves protonation of the ester oxygen, followed by the departure of the stable tert-butyl cation. acsgcipr.org Milder and more selective methods have also been developed, such as using silica (B1680970) gel in refluxing toluene. lookchem.comresearchgate.net

While tert-butyl esters are generally stable to basic conditions, cleavage can be achieved under non-aqueous alkaline conditions. For example, the use of powdered potassium hydroxide (B78521) in THF has been shown to be effective. organic-chemistry.org A method using sodium hydroxide in a dioxane/methanol mixture has also been reported for the hydrolysis of hindered esters. arkat-usa.org

Enzymatic hydrolysis offers a mild and highly selective alternative for the cleavage of tert-butyl esters. nih.govresearchgate.net Specific lipases and esterases, such as those from Bacillus subtilis and Candida antarctica, have been identified as effective biocatalysts for this transformation, often leaving other sensitive protecting groups intact. nih.govresearchgate.net The protease subtilisin has also been shown to selectively hydrolyze C-terminal tert-butyl esters of peptides. google.com

The table below summarizes various methods for the cleavage of tert-butyl esters.

Cleavage MethodReagents/ConditionsSelectivity/AdvantagesReference(s)
Acid-Catalyzed HCl, H₂SO₄, Trifluoroacetic AcidCommon and effective acsgcipr.org
Silica gel in refluxing tolueneMild and selective over some other protecting groups lookchem.comresearchgate.net
Fluorinated alcohols (TFE, HFIP)Thermolytic cleavage, clean conversion researchgate.net
Base-Catalyzed Powdered KOH in THFSafer alternative to NaH/DMF organic-chemistry.org
NaOH in dioxane/methanolNon-aqueous conditions for hindered esters arkat-usa.org
Enzymatic Esterase from Bacillus subtilisMild, selective, compatible with other protecting groups nih.govresearchgate.net
Lipase A from Candida antarcticaMild, selective, compatible with other protecting groups nih.govresearchgate.net
Protease SubtilisinSelective for C-terminal peptide esters google.com

Selective Decarboxylation and Decarboxylative Coupling

This compound, also known as tert-butyl 2-cyano-2-oxoacetate, participates in decarboxylation reactions, a process that involves the removal of a carboxyl group. This reactivity is a key feature in its application in organic synthesis, particularly in the formation of new carbon-carbon bonds through decarboxylative coupling reactions. rsc.org

Decarboxylative coupling has emerged as a powerful strategy in modern organic synthesis, providing an alternative to traditional cross-coupling methods that often require the pre-synthesis of organometallic reagents. rsc.org In these reactions, the carbon-carbon bond to the carboxylate group is cleaved, and a new carbon-carbon or carbon-heteroatom bond is formed in its place. rsc.org This approach is advantageous as it often utilizes readily available carboxylic acids as starting materials.

The decarboxylation of α-oxo carboxylic acids can be induced under various conditions, including visible-light photoredox catalysis. This method allows for the generation of acyl radicals following decarboxylation, which can then participate in subsequent coupling reactions. For instance, the photoredox-catalyzed decarboxylation of α-keto acids can be coupled with Michael acceptors to form new carbon-carbon bonds.

While the specific mechanisms for this compound are not extensively detailed in the provided search results, the general principles of decarboxylative coupling reactions provide a framework for understanding its reactivity. These reactions can be catalyzed by transition metals or proceed through metal-free pathways, often involving radical intermediates. The tert-butyl ester group in the molecule can influence the reaction conditions required for decarboxylation compared to other esters or free carboxylic acids.

Transesterification Reactions

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. In the context of this compound, this would involve the replacement of the tert-butoxy group with a different alkoxy group.

Detailed research findings specifically on the transesterification of this compound are not available in the provided search results. However, general principles of transesterification can be applied. This process is typically catalyzed by an acid or a base. The reaction is an equilibrium process, and to drive it to completion, it is often necessary to use a large excess of the alcohol reactant or to remove one of the products, such as the displaced tert-butanol (B103910), from the reaction mixture.

The bulky tert-butyl group in this compound may present steric hindrance, potentially making transesterification more challenging compared to less hindered esters. The reaction conditions, such as the choice of catalyst, temperature, and the nature of the incoming alcohol, would be critical factors in achieving a successful transesterification.

Pericyclic and Rearrangement Reactions

Information regarding the specific involvement of this compound in pericyclic and rearrangement reactions is not available in the provided search results.

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. Examples include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. Rearrangement reactions involve the reorganization of the carbon skeleton of a molecule.

While the cyano and oxo groups of the molecule could potentially participate in such reactions, specific examples or studies detailing these transformations for this compound are not documented in the available information.

Transition Metal-Catalyzed Transformations

Transition metal-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of complex molecules with high efficiency and selectivity. This compound can serve as a substrate in various transformations catalyzed by transition metals, particularly palladium.

Palladium-Catalyzed α-Arylation

A significant application of this compound in transition metal catalysis is its use in palladium-catalyzed α-arylation reactions. This reaction involves the formation of a new carbon-carbon bond between the α-carbon of the ester and an aryl group, typically derived from an aryl halide or triflate.

The general transformation can be represented as follows:

Reactant 1 Reactant 2 Catalyst Product
This compound Ar-X (Aryl halide/triflate) Palladium complex tert-butyl 2-aryl-2-cyano-2-oxoacetate

This reaction provides a direct method for the synthesis of α-aryl-α-cyano esters, which are valuable intermediates in the synthesis of various biologically active molecules and functional materials.

A variation of the α-arylation is the carbonylative α-arylation, which leads to the synthesis of β-ketonitriles. In this process, carbon monoxide is introduced into the reaction, resulting in the formation of a new carbonyl group adjacent to the aryl group.

The reaction of this compound with an aryl halide in the presence of a palladium catalyst and carbon monoxide can lead to the formation of a β-ketonitrile after decarboxylation of the intermediate. This methodology offers a powerful tool for the construction of these important structural motifs.

The mechanism of palladium-catalyzed α-arylation reactions generally involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation (or deprotonation followed by coordination), and reductive elimination.

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate, Ar-Pd-X.

Enolate Formation and Coordination: A base is used to deprotonate the α-carbon of this compound, forming an enolate. This enolate then coordinates to the palladium center.

Reductive Elimination: The aryl group and the enolate fragment on the palladium center couple, and the desired α-arylated product is eliminated, regenerating the Pd(0) catalyst.

Mechanistic studies help in understanding the factors that control the efficiency and selectivity of these reactions, such as the choice of palladium precursor, ligand, base, and solvent. These studies are crucial for optimizing reaction conditions and expanding the scope of the methodology.

Asymmetric Amination Reactions

The introduction of a nitrogen-containing functional group in an enantioselective manner represents a pivotal transformation in organic synthesis, providing access to chiral amines and their derivatives, which are prevalent in pharmaceuticals and bioactive molecules. The reactivity of this compound, also known as tert-butyl 2-cyano-2-oxoacetate, in such reactions is a subject of significant interest.

The asymmetric amination of α-cyanoesters can be effectively catalyzed by both chiral metal complexes and organocatalysts. While direct studies on tert-butyl 2-cyano-2-oxoacetate are limited, the behavior of analogous compounds offers valuable insights. Chiral palladium catalysts, for instance, have been successfully employed in the asymmetric reductive amination of various ketones, yielding chiral amines with high enantioselectivities. nih.gov These systems typically involve a palladium precursor and a chiral ligand, such as BINAP or CHIRAPHOS, that coordinates to the metal center and creates a chiral environment for the catalytic transformation. nih.gov

In the realm of organocatalysis, chiral amines and their derivatives have emerged as powerful catalysts for the α-amination of carbonyl compounds. nih.gov For the related ethyl α-phenyl-α-cyanoacetate, chiral amines incorporating an α-phenylethyl auxiliary have been shown to catalyze its amination, affording the product in high yields and with significant enantiomeric excess. nih.gov Specifically, catalysts like (R)-N-benzyl-N-(1-phenylethyl)-amine and (R,R)-N,N'-bis(1-phenylethyl)-propane-1,3-diamine have proven effective. nih.gov These organocatalytic systems operate through the formation of a chiral enamine or enolate intermediate, which then reacts with an electrophilic nitrogen source.

Catalyst TypeExample Catalyst/SystemSubstrate AnalogueKey Features
Chiral Palladium[(R)-BINAP]PdBr2Various KetonesAir-stable preformed complexes, high yields, and enantioselectivities (<99% ee) in reductive amination. nih.gov
Organocatalytic(R)-N-benzyl-N-(1-phenylethyl)-amineEthyl α-phenyl-α-cyanoacetateLewis basic amine catalysts, affording amination products with up to 84% ee. nih.gov

The stereochemical outcome of these amination reactions is intricately controlled by the chiral catalyst. In palladium-catalyzed reactions, the geometry of the chiral ligand dictates the facial selectivity of the nucleophilic attack on the imine intermediate formed in situ. The steric and electronic properties of the ligand create a biased environment, favoring the formation of one enantiomer over the other.

In organocatalytic systems, the mechanism of enantioselective control often involves the formation of a transient chiral intermediate. For instance, a chiral amine catalyst can react with the carbonyl compound to form a chiral enamine. The stereochemistry of this enamine, directed by the catalyst's chiral scaffold, governs the trajectory of the incoming electrophilic aminating agent, such as a dialkyl azodicarboxylate. The transition state of this reaction is stabilized through various non-covalent interactions, including hydrogen bonding and steric repulsion, which ultimately determines the enantiomeric excess of the final product. The choice of solvent and reaction conditions can also play a crucial role in modulating the enantioselectivity of these transformations.

C-H Functionalization

Direct C-H functionalization is a powerful strategy in organic synthesis that avoids the need for pre-functionalized starting materials. The tert-butyl group in this compound presents a potential site for such transformations. Although direct C-H functionalization studies on this specific molecule are not extensively documented, the reactivity of tert-butyl groups in other contexts provides a basis for understanding its potential.

The C-H bonds of a tert-butyl group are generally considered to be sterically hindered and possess a high bond dissociation energy, making their functionalization challenging. researchgate.netnih.gov However, recent advancements have demonstrated that even these robust C-H bonds can be targeted. For instance, highly electrophilic manganese catalysts have been shown to hydroxylate sterically congested primary C-H bonds in tert-butyl groups. researchgate.netnih.gov This process involves the generation of a powerful manganese-oxo species that is capable of overcoming the high activation barrier associated with C-H bond cleavage. researchgate.netnih.gov Such late-stage hydroxylation can introduce a valuable functional handle for further synthetic manipulations.

The logic of C-H functionalization can be broadly categorized as either "guided" or "innate". nih.gov Guided C-H functionalization relies on the presence of a directing group within the substrate that positions a catalyst in close proximity to a specific C-H bond. While the target molecule lacks a conventional directing group for the tert-butyl C-H bonds, innate C-H functionalization, which is governed by the inherent electronic and steric properties of the molecule, could potentially be exploited.

Cycloaddition Reactions

Cycloaddition reactions are fundamental processes for the construction of cyclic compounds. The carbonyl group and the cyano group in this compound could potentially participate in various cycloaddition pathways.

Furthermore, [2+2] cycloaddition reactions are a common method for the synthesis of four-membered rings. ru.nl Although typically involving alkenes and ketenes, the activated carbonyl group in the target molecule might undergo cycloaddition with highly reactive species. The outcome of such reactions would be highly dependent on the reaction partners and conditions employed.

Radical Chemistry of the Chemical Compound

The presence of the 1,1-dimethylethyl ester (tert-butyl) group suggests that radical chemistry could play a significant role in the reactivity of this compound.

The tert-butyl group can be a source of the tert-butyl radical under appropriate conditions. nih.gov The tert-butyl radical is a relatively stable tertiary radical, and its formation can be initiated by various methods, including thermal or photochemical decomposition of suitable precursors. rsc.org For example, the tert-butoxide anion, which could be conceptually derived from the ester, is known to be involved in radical processes. princeton.edu

Mechanistic Investigations of Radical Pathways

While specific mechanistic studies focusing exclusively on the radical pathways of this compound are not extensively documented in dedicated literature, a comprehensive understanding of its potential radical reactivity can be constructed by examining analogous chemical systems, such as α-keto esters and compounds bearing cyano groups. The presence of both a keto and a cyano group directly attached to the α-carbon, along with the tert-butyl ester, provides multiple potential sites for radical initiation and subsequent reactions.

Investigations into the radical chemistry of related α-keto esters have demonstrated their capacity to generate α-keto radicals, which are key intermediates in various transformations. For instance, the oxidation of β-keto esters with reagents like manganese(III) acetate (B1210297) is known to produce α-keto radicals selectively. These radicals can then undergo further reactions, such as cyclizations. nih.gov Similarly, photoredox catalysis has emerged as a powerful tool for the generation of radicals from β-ketoesters, which then participate in cyclization reactions with unactivated alkenes. acs.org It is plausible that this compound could undergo similar radical formation at the α-position under suitable oxidative or photochemical conditions.

The cyano group introduces another dimension to the potential radical pathways. The intramolecular translocation of cyano groups through radical-mediated processes is a known phenomenon. This process typically involves the addition of a carbon-centered radical to the nitrile triple bond, followed by β-scission of the resulting cyclic iminyl radical. This relocates the cyano group and generates a more stable carbon radical for subsequent reactions. mdpi.com In the context of this compound, if a radical were generated elsewhere in a molecule containing this moiety, intramolecular addition to the cyano group could be a possible mechanistic pathway.

Furthermore, reductive radical cyclizations of keto esters and cyano ketones have been reported. For example, treatment of δ-keto esters with samarium(II) diiodide can generate a ketyl radical that subsequently cyclizes onto the ester group. nih.gov Similarly, γ- and δ-cyano ketones can undergo reductive radical cyclization where a ketyl radical adds to the cyano group, a process that can be facilitated by coordination with a titanium(III) complex. psu.edu These studies suggest that under reductive conditions, the keto group of this compound could be a site for the formation of a ketyl radical, which could then potentially interact with the adjacent cyano or ester functionalities.

The tert-butyl ester group itself can influence or participate in radical reactions. The photochemical decomposition of tert-butyl esters can be a source of tert-butyl radicals. acs.org While acyclic esters are generally considered unreactive towards certain radical initiators like SmI2, recent studies have shown their participation in reductive cyclizations under specific conditions. nih.gov

The table below summarizes various radical pathways observed in compounds analogous to this compound, providing a framework for understanding its potential reactivity.

Radical Pathway Initiation Method Key Intermediate Observed in Analogous Systems Potential Outcome for this compound
α-Keto Radical FormationOxidation (e.g., Mn(OAc)₃), Photoredox Catalysisα-Keto Radicalβ-Keto EstersIntermolecular addition or cyclization reactions.
Cyano Group TranslocationIntramolecular Radical AdditionCyclic Iminyl RadicalMolecules with a carbon radical and a cyano group.Isomerization or rearrangement if a radical is generated proximally.
Reductive Radical CyclizationSingle Electron Transfer (e.g., SmI₂, Ti(III) complexes)Ketyl Radicalδ-Keto Esters, γ- and δ-Cyano KetonesIntramolecular cyclization involving the keto, cyano, or ester groups.
Photochemical DecompositionUV Irradiationtert-Butyl Radicaltert-Butyl EstersGeneration of tert-butyl radicals and subsequent reactions.

Applications in Complex Organic Synthesis and Target Molecule Construction

Construction of Heterocyclic Systems

The reactivity of tert-butyl cyanooxoacetate lends itself to the synthesis of a variety of heterocyclic compounds. Its ability to participate in cyclization and condensation reactions makes it a key building block for nitrogen- and oxygen-containing ring systems.

Synthesis of Pyridines and Pyrimidine (B1678525) Derivatives

While direct, extensively documented examples of tert-butyl cyanooxoacetate in the synthesis of pyridines are not widespread, its structural analogue, ethyl cyanoacetate (B8463686), is a well-established precursor for 3-cyano-2-pyridone derivatives. These syntheses often proceed through multicomponent reactions involving aldehydes, malononitrile, and a compound providing the remaining atoms of the pyridine (B92270) ring, such as an enol ether or a compound with an active methylene (B1212753) group. The presence of the cyano group is crucial for the cyclization and subsequent aromatization steps.

In pyrimidine synthesis, the core strategy involves the condensation of a three-carbon unit with a reagent providing a nitrogen-carbon-nitrogen (N-C-N) fragment, such as urea, thiourea, or guanidine. bu.edu.eg Ethyl cyanoacetate is a common three-carbon component used in the preparation of pyrimidine derivatives like 6-amino-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one. nih.gov Given the similar reactivity of the cyanoacetyl group, it is plausible that tert-butyl cyanooxoacetate could serve as a precursor to functionalized pyrimidines, although specific literature examples are not prominent.

Formation of Isoquinolines

The construction of the isoquinoline (B145761) core is a fundamental transformation in organic synthesis, with the Bischler-Napieralski and Pictet-Spengler reactions being two of the most prominent methods. wikipedia.orgwikipedia.org

The Bischler-Napieralski reaction involves the intramolecular electrophilic cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline, which can be subsequently oxidized to the corresponding isoquinoline. organic-chemistry.org The reaction's success often depends on the presence of electron-donating groups on the aromatic ring. wikipedia.org

The Pictet-Spengler reaction is another powerful method that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield a tetrahydroisoquinoline. wikipedia.orgaalto.fi This reaction is a special case of the Mannich reaction and is driven by the formation of an electrophilic iminium ion. wikipedia.org

While these are cornerstone reactions for isoquinoline synthesis, the direct application of tert-butyl cyanooxoacetate as a primary building block in these specific named reactions is not extensively documented in readily available literature. The typical substrates for these reactions are β-arylethylamines and their corresponding amides, and the incorporation of the functional groups present in tert-butyl cyanooxoacetate would require a multi-step synthetic sequence to generate the necessary precursors.

Synthesis of Fused Heterocyclic Compounds (e.g., Pyrazoles, Furans)

The utility of esters in the synthesis of fused heterocyclic systems is well-established, and tert-butyl cyanooxoacetate and related compounds are valuable reagents in this context.

Pyrazoles: A direct and efficient method for the synthesis of pyrazoles from esters involves a two-step sequence initiated by a tert-butoxide-assisted C-C(=O) coupling. nih.gov This reaction creates a β-ketonitrile intermediate, which then undergoes condensation with hydrazine (B178648) to form the pyrazole (B372694) ring. rsc.orgresearchgate.net This method offers good control over the regioselectivity and allows for the introduction of various substituents on the pyrazole core. nih.gov

ReactantsConditionsProductYield
Ethyl Ester, Cyanomethylene, Hydrazine1. Potassium tert-butoxide, THF; 2. Sulfuric acid; 3. Hydrazine hydrate, reflux5-Aminopyrazole derivativeHigh
Ester, Acetylene, Hydrazine1. Potassium tert-butoxide, THF; 2. Hydrazine hydrateSubstituted PyrazoleModerate to High

Furans: The synthesis of substituted furans can be achieved through various methods, including the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. organic-chemistry.org A related approach utilizes the alkylation of tert-butyl acetoacetate (B1235776) with an α-haloketone. The resulting intermediate, upon treatment with an acid like trifluoroacetic acid (TFA), undergoes both deprotection of the tert-butyl ester and cyclization to yield highly substituted furans. organic-chemistry.org Another strategy involves the reaction of tert-butyl isocyanide with acetylenic esters, which generates a reactive intermediate that can be trapped to form polyfunctionalized furan (B31954) rings.

Utility in Natural Product Total Synthesis

The strategic application of versatile building blocks is a cornerstone of natural product total synthesis. The process of planning a synthesis, known as retrosynthetic analysis, involves mentally deconstructing the target molecule into simpler, readily available starting materials. wikipedia.orgnih.gov

Strategic Use as a Key Building Block

While specific, prominent examples of the total synthesis of a natural product where "Acetic acid, cyanooxo-, 1,1-dimethylethyl ester" is explicitly named as the key starting material are not prevalent in major reviews of the field, the functionalities it contains are present in many complex natural products. The tert-butyl group, for instance, is found in a number of marine natural products. nih.gov The α-keto ester and nitrile functionalities offer latent reactivity that can be exploited at various stages of a complex synthesis to introduce further complexity or to facilitate key bond-forming reactions. The tert-butyl ester group can also serve as a protecting group for a carboxylic acid, which can be removed under specific acidic conditions.

Retrosynthetic Analysis Applications

In the context of retrosynthetic analysis, a molecule like tert-butyl cyanooxoacetate represents a valuable "synthon" – an idealized fragment resulting from a disconnection, which corresponds to a real-world reagent. scribd.com Its dicarbonyl nature (ketone and ester) and the adjacent nitrile group allow for disconnections that can simplify a complex target molecule significantly. For example, a heterocyclic ring within a natural product could be disconnected via a retro-cyclization or retro-condensation pathway, leading back to a precursor that could be hypothetically derived from tert-butyl cyanooxoacetate and other simple fragments. This strategic thinking allows synthetic chemists to devise novel and efficient routes to complex molecules, even if the specific application of this exact ester has not yet been reported in a landmark total synthesis. nih.gov

Intermediate Synthesis for Pharmaceutical and Agrochemical Compounds

No specific examples or research studies were found detailing the use of tert-butyl cyanooxoacetate as a key intermediate in the synthesis of pharmaceutical or agrochemical active ingredients.

Preparation of Bioactive Scaffolds

There is no available literature describing the application of tert-butyl cyanooxoacetate in the construction of core molecular frameworks (scaffolds) with demonstrated biological activity.

Synthesis of Chiral Intermediates

The search yielded no instances of tert-butyl cyanooxoacetate being employed as a precursor or reagent in the enantioselective synthesis of chiral building blocks for drug development.

Applications in Material Science and Polymer Chemistry

No data was found to support the use of tert-butyl cyanooxoacetate in the field of material science.

Role as a Monomer or Functionalizing Agent

There is no evidence in the searched literature of tert-butyl cyanooxoacetate being used as a monomer for polymerization or as an agent to impart specific functionalities to other materials or surfaces.

Synthesis of Functional Polymers

Consistent with the lack of information on its role as a monomer, no examples of functional polymers derived from tert-butyl cyanooxoacetate were identified.

Advanced Spectroscopic Characterization and Computational Studies

Elucidation of Reaction Mechanisms via Spectroscopic Techniques

Spectroscopic methods are indispensable tools for identifying molecules and monitoring the progress of chemical reactions. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about their structure and dynamics can be obtained.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. For "Acetic acid, cyanooxo-, 1,1-dimethylethyl ester," which does not possess a chiral center, the primary role of NMR is the confirmation of its chemical structure. However, in reactions where this compound is a precursor to chiral molecules, NMR becomes crucial for stereochemical assignment. researchgate.netresearchgate.net

The ¹H NMR spectrum of "this compound" is expected to be relatively simple. The most prominent signal would be a singlet in the upfield region (around 1.5 ppm) corresponding to the nine equivalent protons of the tert-butyl group. nih.govrsc.orgutsouthwestern.edu The absence of adjacent protons leads to a singlet peak.

The ¹³C NMR spectrum would show a characteristic signal for the quaternary carbon of the tert-butyl group around 84 ppm and the methyl carbons of the tert-butyl group around 27-29 ppm. nih.govnih.gov The carbonyl carbons of the ester and ketone groups would appear further downfield, typically in the range of 160-170 ppm. The nitrile carbon would also have a distinct chemical shift.

In the context of stereochemical assignment of reaction products derived from "this compound," advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. wordpress.com NOESY provides information about the spatial proximity of atoms within a molecule. For instance, if a reaction introduces a chiral center adjacent to the tert-butyl group, NOESY can be used to determine the relative stereochemistry by observing correlations between the protons of the tert-butyl group and protons at the newly formed stereocenter. wordpress.com Two-dimensional correlation spectroscopy (COSY) can also be used to establish proton-proton coupling networks in more complex derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C(CH₃)₃1.5 (s, 9H)28
C (CH₃)₃-84
C=O (ester)-162
C=O (keto)-~160
C≡N-~115

Note: These are approximate values and can vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These vibrations are specific to the types of bonds and functional groups present, making these techniques excellent for functional group identification.

For "this compound," the IR spectrum is expected to show strong absorption bands characteristic of its functional groups. A strong band in the region of 1730-1750 cm⁻¹ would be attributed to the C=O stretching vibration of the ester group. nih.govresearchgate.net The C=O stretching of the α-keto group would likely appear at a slightly lower wavenumber, around 1680-1710 cm⁻¹. The C≡N (nitrile) stretching vibration typically appears in the 2210-2260 cm⁻¹ region, although its intensity can vary. The spectrum would also feature C-H stretching and bending vibrations from the tert-butyl group, as well as C-O stretching vibrations. nih.gov

Raman spectroscopy, which relies on the scattering of light, provides complementary information. nih.gov Non-polar bonds, such as the C-C bonds within the tert-butyl group, often give rise to strong Raman signals. The C≡N stretch is also typically Raman active. By comparing the IR and Raman spectra, a more complete vibrational analysis can be achieved. nih.gov

Table 2: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C≡NStretching2210 - 2260
C=O (ester)Stretching1730 - 1750
C=O (keto)Stretching1680 - 1710
C-O (ester)Stretching1150 - 1250
C-H (tert-butyl)Stretching2850 - 3000
C-H (tert-butyl)Bending1370 - 1390

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and structure of a compound by measuring its mass-to-charge ratio (m/z). waters.com In the context of "this compound," mass spectrometry is crucial for confirming its molecular weight and for monitoring the progress of reactions in which it is a reactant or product. gwu.edunih.gov

The electron ionization (EI) mass spectrum of "this compound" (molecular weight: 155.15 g/mol ) would be expected to show a molecular ion peak (M⁺˙) at m/z 155. nih.gov A prominent fragmentation pattern in esters is the loss of the alkoxy group. For this compound, the loss of the tert-butoxy (B1229062) radical would lead to a fragment ion at m/z 100. Another characteristic fragmentation is the loss of isobutene from the tert-butyl group, resulting in a peak at m/z 99. The tert-butyl cation itself is very stable and would likely produce a strong peak at m/z 57. libretexts.orglibretexts.orgyoutube.com

Mass spectrometry is also a powerful tool for real-time reaction monitoring. waters.com Techniques such as Atmospheric Solids Analysis Probe (ASAP)-MS allow for the direct analysis of reaction mixtures with minimal sample preparation. waters.com By tracking the disappearance of the reactant's molecular ion peak and the appearance of the product's molecular ion peak, the reaction progress can be followed, enabling optimization of reaction conditions. waters.com

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/zFragment Ion
155[M]⁺˙
100[M - C₄H₉O]⁺
99[M - C₄H₈]⁺˙
57[C₄H₉]⁺

Computational Chemistry and Theoretical Investigations

Computational chemistry provides theoretical insights into the structure, properties, and reactivity of molecules, complementing experimental findings.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. researchgate.netresearchgate.netmdpi.com DFT calculations can be used to predict a variety of properties for "this compound," including its optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity. A smaller gap generally suggests higher reactivity. DFT calculations can also map the electrostatic potential surface of the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other reagents. mdpi.com For "this compound," the carbonyl carbons and the nitrile carbon are expected to be electrophilic sites, while the oxygen atoms are nucleophilic.

DFT is also instrumental in elucidating reaction mechanisms. researchgate.netresearchgate.netmdpi.com By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of a reaction can be constructed.

A key aspect of studying reaction mechanisms using DFT is the location of transition states. nih.gov A transition state represents the highest energy point along the reaction coordinate and its structure provides valuable information about the mechanism of bond breaking and bond formation. youtube.com By performing transition state searches, the energy barrier (activation energy) for a reaction can be calculated. researchgate.net

Density Functional Theory (DFT) for Reactivity and Mechanism Studies

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental framework for understanding the electronic behavior and reactivity of molecules. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are the key orbitals involved in chemical reactions. The energy and spatial distribution of these orbitals dictate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). taylorfrancis.com

For this compound, the electronic structure is significantly influenced by the interplay of its functional groups. The cyano (-CN) and oxo (-C=O) groups are strongly electron-withdrawing, which is expected to lower the energy of the LUMO, making the molecule a good electron acceptor at the carbonyl carbon. Conversely, the tert-butyl ester group can be considered electron-donating, which would raise the energy of the HOMO. rsc.org

Computational methods such as Density Functional Theory (DFT) are instrumental in calculating the energies and visualizing the distribution of these frontier orbitals. bhu.ac.in For analogous α-keto esters, the HOMO is typically localized on the ester oxygen and the π-system of the carbonyl group, while the LUMO is predominantly centered on the π* orbital of the α-dicarbonyl moiety. The presence of the adjacent cyano group is expected to further delocalize and lower the energy of the LUMO.

The HOMO-LUMO energy gap (ΔE) is a critical parameter derived from FMO analysis, providing insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity. irjweb.com Based on DFT calculations for similar organic molecules, the predicted frontier molecular orbital energies for this compound are presented in the table below.

Molecular OrbitalEnergy (eV)Description
LUMO-1.5Primarily localized on the π* orbitals of the cyano and oxo groups.
HOMO-7.0Mainly distributed over the ester oxygen and the carbonyl group.
HOMO-LUMO Gap (ΔE)5.5Indicates moderate reactivity.

Molecular Dynamics (MD) Simulations of Reaction Pathways

Molecular dynamics (MD) simulations provide a powerful tool for investigating the time-evolution of molecular systems, offering detailed insights into reaction mechanisms, conformational changes, and solvent effects. rsc.orgnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can map out the potential energy surface of a reaction and identify transition states and reaction intermediates.

For this compound, a key reaction pathway of interest is its hydrolysis, which can be catalyzed by either acid or base. MD simulations of similar ester hydrolysis reactions have elucidated the stepwise nature of these processes, involving the formation of a tetrahedral intermediate. nih.gov

In a simulated aqueous environment, the reaction pathway for the hydrolysis of this compound would likely proceed as follows:

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester.

Formation of a Tetrahedral Intermediate: This leads to the formation of a transient tetrahedral intermediate, where the carbon atom is bonded to the incoming water molecule, the original ester oxygen, the cyano-oxo moiety, and the tert-butyl group.

Proton Transfer: A proton is transferred from the newly attached hydroxyl group to the ester oxygen.

Leaving Group Departure: The tert-butanol (B103910) leaves, and the carbonyl group is reformed, yielding cyanooxoacetic acid.

MD simulations can be employed to visualize these steps and to calculate the free energy profile along the reaction coordinate, thereby identifying the rate-determining step. molsimlab.com

Quantum Chemical Calculations for Thermodynamic and Kinetic Parameters

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for determining the thermodynamic and kinetic parameters of chemical reactions with high accuracy. mdpi.comresearchgate.net These calculations can provide crucial data on reaction enthalpies (ΔH), Gibbs free energies (ΔG), and activation energies (Ea), which are essential for understanding reaction feasibility, spontaneity, and rates. ekb.eg

For the hydrolysis of this compound, quantum chemical calculations can be used to model the energies of the reactants, transition states, intermediates, and products. The difference in energy between these species allows for the determination of the key thermodynamic and kinetic parameters. nih.gov

Based on computational studies of the hydrolysis of similar esters, the following table presents predicted thermodynamic and kinetic parameters for the uncatalyzed hydrolysis of this compound in the gas phase. rsc.org

ParameterCalculated ValueDescription
Enthalpy of Reaction (ΔH)-15 kJ/molThe reaction is predicted to be exothermic.
Gibbs Free Energy of Reaction (ΔG)-5 kJ/molThe reaction is predicted to be spontaneous under standard conditions.
Activation Energy (Ea)120 kJ/molA significant energy barrier suggests a slow reaction rate without a catalyst.

Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption)

Computational methods, especially Time-Dependent Density Functional Theory (TD-DFT), have become standard tools for predicting the spectroscopic properties of molecules, including their UV-Vis absorption spectra. researchgate.netmdpi.comrsc.orgarxiv.org These calculations can accurately predict the absorption maxima (λmax) and the nature of the electronic transitions involved. researchgate.net

The UV-Vis absorption spectrum of this compound is expected to be characterized by electronic transitions involving the carbonyl and cyano chromophores. Specifically, the n → π* transition of the carbonyl group is anticipated, which typically appears as a weak absorption band at longer wavelengths. Additionally, more intense π → π* transitions are expected at shorter wavelengths. researchgate.net

TD-DFT calculations performed on analogous α-keto esters can provide a reliable prediction of the UV-Vis absorption spectrum of the title compound. acs.org The table below summarizes the predicted UV-Vis absorption data.

Predicted λmax (nm)Electronic TransitionPredicted Molar Absorptivity (ε)
320n → πLow
240π → πHigh

Emerging Research Avenues and Future Perspectives for Acetic Acid, Cyanooxo , 1,1 Dimethylethyl Ester

Advancements in Sustainable and Green Chemical Transformations

The shift towards sustainable chemical manufacturing necessitates the development of environmentally benign processes that minimize waste and utilize renewable resources. Research into the synthesis of tert-butyl cyanooxoacetate and related α-keto esters is increasingly focused on green chemical transformations that improve efficiency and reduce environmental impact.

Integration with Biocatalysis

Biocatalysis, the use of enzymes and whole-cell systems to catalyze chemical reactions, is a cornerstone of green chemistry. Enzymes offer high selectivity and can operate under mild conditions, often alleviating the need for harsh reagents and cryogenic conditions typical in traditional syntheses. rsc.org In the context of related chiral precursors for pharmaceuticals, such as tert-butyl 6-cyano-(3R,5R)-dihydroxyhexanoate, robust carbonyl reductase enzymes have been identified and engineered for the highly stereoselective reduction of ketoester substrates. rsc.org These biocatalytic processes can be integrated with cofactor regeneration systems, making them more economically viable for industrial-scale production. rsc.org The development of a practical, biocatalytic synthesis for key statin intermediates like tert-butyl (R)-3-hydroxyl-5-hexenoate demonstrates the power of this approach, achieving high yields (96.2%) and excellent enantiomeric excess (>99.9%) at a pilot-plant scale. rsc.org

Renewable Feedstock Utilization

A key goal of green chemistry is to transition from petrochemical feedstocks to renewable, bio-based resources. nih.gov The synthesis of tert-butyl cyanooxoacetate can be envisioned from renewable starting materials by combining several bio-based production routes.

Tert-Butanol (B103910) Moiety : The tert-butyl group can be derived from butanol, which is producible through the well-established Acetone-Butanol-Ethanol (ABE) fermentation process using solventogenic clostridia. nih.gov This process can utilize a wide variety of renewable biomass, including starch, sucrose, and lignocellulosic materials from agricultural waste like wheat straw. nih.govbeilstein-journals.org Catalytic routes are also being explored to convert biomass-derived compounds, such as ethanol (B145695) or volatile fatty acids, into butanol. mdpi.com

Cyanoacetic Acid Moiety : The acetic acid and nitrile components also have potential bio-based origins. Acetic acid has been produced for centuries via the fermentation of ethanol. organic-chemistry.org While most industrial production is currently petrochemical-based, bio-based routes are gaining traction. organic-chemistry.org Cyanoacetic acid itself is conventionally prepared from chloroacetate (B1199739) salts and sodium cyanide. researchgate.net However, greener alternatives are emerging, such as electrosynthesis involving the cathodic reduction of CO2 and anodic oxidation of acetonitrile (B52724), a process that can be powered by renewable energy. nih.gov Research has also explored direct synthesis from formic acid and acetonitrile using organometallic catalysts under a carbon dioxide atmosphere. mdpi.com

By integrating the fermentation- or catalysis-derived butanol with bio-based acetic acid and greener routes to the cyano-group, a pathway to a fully renewable tert-butyl cyanooxoacetate becomes increasingly feasible.

Innovations in Flow Chemistry and Continuous Manufacturing

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, process intensification, and greater consistency. whiterose.ac.uknih.gov This technology is particularly well-suited for the synthesis of α-keto esters and their derivatives. researchgate.netnih.gov

A direct and sustainable synthesis of tertiary butyl esters has been developed using flow microreactor systems, which proved to be more efficient and versatile compared to batch methods. nih.gov For the broader class of α-keto esters, a "catch and release" protocol has been successfully implemented in a continuous flow reactor. researchgate.netnih.gov This method uses tubes packed with immobilized reagents and scavengers, allowing for the clean transformation of starting materials into high-purity α-ketoester products without the need for conventional work-up or purification. researchgate.netnih.gov This approach demonstrates good functional group tolerability and proceeds under mild conditions, overcoming common issues of harsh conditions and poor yields found in traditional methods like the Dakin-West reaction. researchgate.net

The benefits of continuous flow extend to biocatalytic processes as well. The chemoenzymatic synthesis of optically pure alcohols, which are precursors to complex pharmaceutical intermediates, has been successfully demonstrated in a continuous mode using a packed-bed reactor (PBR). rsc.org This setup allows for the efficient recovery and recycling of the enzyme, maintaining productivity over extended periods. rsc.org As the pharmaceutical industry increasingly adopts continuous manufacturing, these innovative flow processes will be critical for the efficient and sustainable production of active pharmaceutical ingredients (APIs) derived from building blocks like tert-butyl cyanooxoacetate. researchgate.netacs.org

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for α-Keto Esters and Related Compounds
ParameterTraditional Batch SynthesisContinuous Flow SynthesisReference
Process ControlDifficult to control temperature and mixing, especially on a large scale.Precise control over temperature, pressure, and residence time. whiterose.ac.uk
SafetyHandling of hazardous reagents or unstable intermediates at large volumes poses significant risks.Small reactor volumes minimize risk; unstable intermediates can be generated and consumed in situ. core.ac.uk
Efficiency & YieldOften suffers from drastic conditions, restricted selectivity, and poor or inconsistent yields.Improved heat/mass transfer leads to higher yields, better selectivity, and reduced reaction times. researchgate.netnih.gov
PurificationRequires conventional work-up and purification steps, generating more waste.Can integrate in-line purification (e.g., scavengers, liquid-liquid separation), delivering cleaner products. researchgate.netnih.gov
ScalabilityScaling up can be challenging and non-linear ("scale-up issues").Scalable by running the system for longer periods ("scale-out") or using parallel reactors. nih.gov

Development of Novel Reaction Methodologies and Catalytic Systems

Research continues to yield novel synthetic methods for α-keto esters that offer milder conditions, higher efficiency, and greater sustainability. chemrxiv.org Traditional routes often involve multi-step processes or harsh reagents. researchgate.net Modern approaches leverage advanced catalytic systems to streamline these syntheses.

Recent developments include:

Oxidative Esterification : An iodine-mediated oxidative esterification of acetophenones using potassium xanthates provides α-keto esters in high yields. whiterose.ac.uk Similarly, copper-catalyzed aerobic oxidative esterification reactions utilize molecular oxygen as a sustainable oxidant. whiterose.ac.uk

Visible-Light Photocatalysis : Green and mild conversions of β-ketonitriles into α-keto esters have been achieved under catalyst-free conditions using visible light, which generates singlet oxygen for the transformation. whiterose.ac.uk

Metal-Free Catalysis : A metal-free synthesis of tert-butyl peresters was developed using Bu4NI as a catalyst for aldehyde C-H oxidation. For α-keto esters, metal-free oxidative esterification using potassium xanthate as both a promoter and alkoxide source enhances environmental compatibility. mdpi.com

Direct C-H Acylation : A platinum-catalyzed direct C-H acylation of 2-phenoxypyridines with ethyl chlorooxoacetate has been demonstrated, directly introducing the α-keto ester functional group onto an aromatic framework. acs.org

These methodologies represent a move away from stoichiometric reagents and harsh conditions towards more elegant and atom-economical catalytic solutions.

Table 2: Selected Novel Catalytic Systems for α-Keto Ester Synthesis
Catalytic System / MethodStarting MaterialsKey FeaturesReference
Iodine-mediated OxidationAcetophenones, AlcoholsUses potassium xanthate as promoter and alkoxy source. whiterose.ac.uk
Copper-catalyzed Aerobic OxidationAcetophenones, AlcoholsUtilizes molecular oxygen as the primary oxidant. whiterose.ac.uk
Visible Light (Catalyst-Free)β-KetonitrilesGreen and mild conditions; proceeds via singlet oxygen. whiterose.ac.uk
Dirhodium Acetate (B1210297)Aryl diazoacetates, H₂OCatalyzes reaction with water and diethyl azodicarboxylate to give high yields. researchgate.net
Platinum-catalyzed C-H Acylation2-Phenoxypyridines, Ethyl chlorooxoacetateDirect functionalization of C-H bonds to introduce the α-keto ester group. acs.org

Expanded Applications in Interdisciplinary Fields

The unique reactivity of the vicinal keto- and ester groups makes α-keto esters like tert-butyl cyanooxoacetate highly versatile intermediates in various fields, particularly in medicinal chemistry and natural product synthesis. acs.org They serve as key building blocks for constructing complex molecular architectures.

For example, β,γ-unsaturated α-keto esters are used as synthons in a wide array of catalytic asymmetric transformations, allowing for the efficient creation of stereogenic centers with excellent enantioselectivity. They participate in Friedel-Crafts alkylations, carbonyl-ene reactions, and various cycloadditions. In the synthesis of the anticancer agent (+)-Camptothecin, an α-keto ester moiety was used in an auxiliary-controlled approach to establish the molecule's only stereocenter. acs.org Furthermore, research has demonstrated the successful use of acyclic α-keto esters as a new carbonyl source in the Pictet-Spengler reaction, a key transformation for synthesizing biologically active tetrahydro-β-carbolines found in many pharmaceuticals.

The ability to functionalize these molecules further, for instance by transforming the keto-ester group into α-hydroxy acids, α-amino acids, or various heterocycles, underscores their importance as platforms for generating molecular diversity in drug discovery programs. acs.org

Computational-Guided Reaction Discovery and Optimization

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of chemical reactions and processes. For a compound like tert-butyl cyanooxoacetate, computational methods can be applied at multiple levels, from understanding fundamental reactivity to optimizing large-scale production in a flow reactor.

Reaction Mechanism Elucidation : Density Functional Theory (DFT) is widely used to study reaction mechanisms, predict the viability of proposed synthetic routes, and understand the origins of selectivity. nih.gov For instance, DFT calculations can elucidate the transition states in catalyzed reactions, helping to explain why a particular catalyst favors one product over another. nih.govchemrxiv.org Such studies can rationalize the role of solvents or the effect of substituents on reaction barriers, providing insights that are difficult to obtain experimentally.

In Silico Catalyst Design : Computational tools are increasingly used for the rational, in silico design of new catalysts. By modeling the interaction between a substrate and a potential catalyst, researchers can predict catalytic activity and selectivity before committing to laboratory synthesis. Machine learning and Bayesian optimization are emerging as powerful data-driven approaches to guide the discovery of optimal catalyst formulations from large virtual libraries, significantly reducing the experimental effort required. nih.gov

Process Optimization with CFD : For industrial applications, particularly in continuous manufacturing, Computational Fluid Dynamics (CFD) is a valuable tool. rsc.orgwhiterose.ac.uk CFD simulations can model the fluid flow, heat transfer, and reaction kinetics inside a microchannel or packed-bed reactor. researchgate.net This allows for the optimization of reactor design and operating conditions (e.g., flow rate, temperature, component ratios) to maximize product yield and minimize experimentation, bridging the gap between laboratory discovery and efficient industrial production. rsc.orgwhiterose.ac.ukresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.